molecular formula C13H19NO2 B13619387 1-[4-(Diethylamino)-2-methoxyphenyl]ethan-1-one

1-[4-(Diethylamino)-2-methoxyphenyl]ethan-1-one

Katalognummer: B13619387
Molekulargewicht: 221.29 g/mol
InChI-Schlüssel: ANFICBVGSTWZOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(Diethylamino)-2-methoxyphenyl]ethan-1-one is an organic compound with a complex structure that includes a diethylamino group, a methoxy group, and an ethanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Diethylamino)-2-methoxyphenyl]ethan-1-one typically involves the reaction of 4-(Diethylamino)-2-methoxybenzaldehyde with an appropriate reagent to introduce the ethanone group. Common reagents used in this synthesis include acetyl chloride or acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[4-(Diethylamino)-2-methoxyphenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The methoxy and diethylamino groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-[4-(Diethylamino)-2-methoxyphenyl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 1-[4-(Diethylamino)-2-methoxyphenyl]ethan-1-one exerts its effects involves interactions with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, influencing their activity. The methoxy group may also play a role in modulating the compound’s overall reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

  • 1-[4-(Dimethylamino)phenyl]ethanone
  • 1-[4-(Methoxyphenyl)]ethanone
  • 1-[4-(Diethylamino)phenyl]ethanone

Comparison: 1-[4-(Diethylamino)-2-methoxyphenyl]ethan-1-one is unique due to the presence of both diethylamino and methoxy groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it valuable for specific applications.

Eigenschaften

Molekularformel

C13H19NO2

Molekulargewicht

221.29 g/mol

IUPAC-Name

1-[4-(diethylamino)-2-methoxyphenyl]ethanone

InChI

InChI=1S/C13H19NO2/c1-5-14(6-2)11-7-8-12(10(3)15)13(9-11)16-4/h7-9H,5-6H2,1-4H3

InChI-Schlüssel

ANFICBVGSTWZOS-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC(=C(C=C1)C(=O)C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.